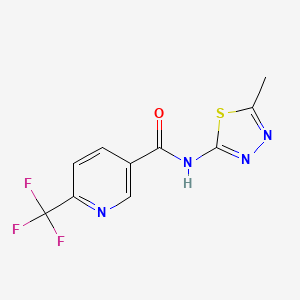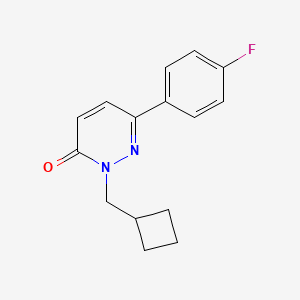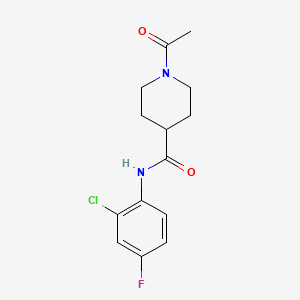![molecular formula C18H22N4O3 B15116289 1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine](/img/structure/B15116289.png)
1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine is a complex organic compound featuring a phthalazine core substituted with two morpholine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalazine core, followed by the introduction of the morpholine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated analogs.
Applications De Recherche Scientifique
1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Phthalazine: The core structure without the morpholine substitutions.
1-Methylphthalazine: A methyl-substituted phthalazine without additional functional groups.
Uniqueness
1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine is unique due to its dual morpholine substitutions, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C18H22N4O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[4-(4-methylphthalazin-1-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H22N4O3/c1-13-14-4-2-3-5-15(14)17(20-19-13)22-8-11-25-16(12-22)18(23)21-6-9-24-10-7-21/h2-5,16H,6-12H2,1H3 |
Clé InChI |
ARYMDOMFLWSEPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C2=CC=CC=C12)N3CCOC(C3)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B15116211.png)
![4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B15116217.png)
![3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B15116218.png)
![3-fluoro-2-methyl-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15116226.png)
![5-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15116234.png)

![3-Bromo-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116240.png)
![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116249.png)



![5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116295.png)
![1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15116303.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116310.png)
